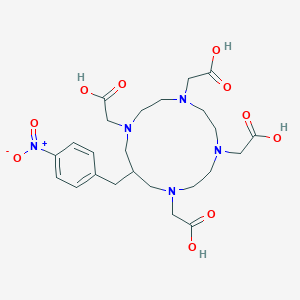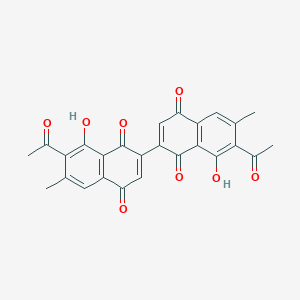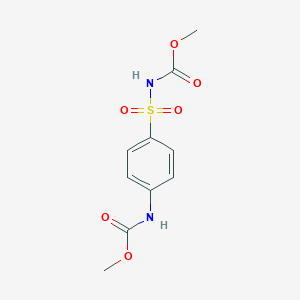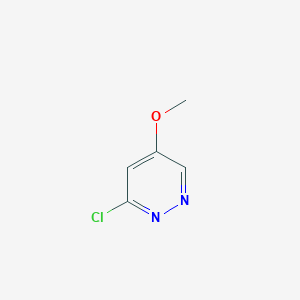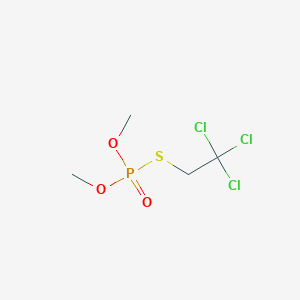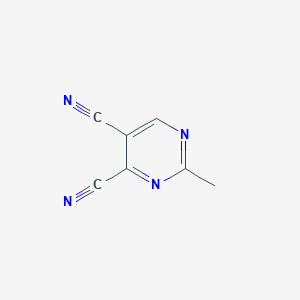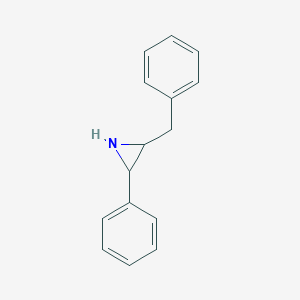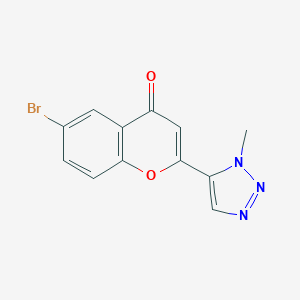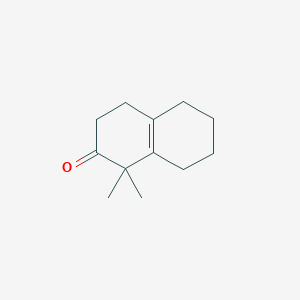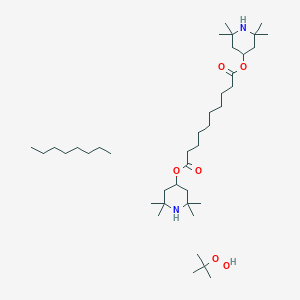
SÉBACATE DE BIS(1-OCTYLOXY-2,2,6,6-TÉTRAMÉTHYL-4-PIPÉRIDYL)
Vue d'ensemble
Description
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is not directly discussed in the provided papers. However, we can infer from the synthesis of similar compounds that it is likely a derivative of sebacic acid, which is a dicarboxylic acid, and may be used in applications similar to other sebacate esters. For instance, bis(2-ethylhexyl)ester of sebacic acid is a synthetic lubricant with applications in aerospace, automobile, and manufacturing industries .
Synthesis Analysis
The synthesis of bis(2-ethylhexyl)sebacate, a related compound, was achieved without the use of external catalysts under subcritical and near-critical conditions of 2-ethylhexanol. This method showed that equilibrium conversion could be reached within an hour, even at lower temperatures of 523 K, suggesting a potentially efficient synthesis route for sebacate esters . Similarly, bis(2-benzimidazolyl) octane was synthesized using sebacic acid and o-phenylenediamine, catalyzed to form the desired product . These methods could potentially be adapted for the synthesis of bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate.
Molecular Structure Analysis
The molecular structure of bis(2-benzimidazolyl) octane, which is another sebacate derivative, was characterized by 1H NMR, IR, elemental analysis, and X-ray single-crystal diffraction. The compound crystallizes in a monoclinic space group with specific cell dimensions and features intermolecular hydrogen bonding that stabilizes the crystal structure . This suggests that bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate may also exhibit a well-defined crystal structure with potential for intermolecular interactions.
Chemical Reactions Analysis
The synthesis of bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, a compound structurally related to the target molecule, involved the use of dimethyl maleate and 2,2,6,6-tetramethyl-4-piperidinol with a zeolite-supported catalyst. The reaction conditions were optimized for high yield and selectivity, and the catalyst could be recycled, indicating a sustainable approach to synthesizing similar compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate are not detailed in the provided papers, we can look at similar compounds for insight. For example, bis(3,5-dibromosalicyl) sebacate, a bifunctional protein crosslinking reagent, was shown to modify hemoglobin, affecting its oxygen affinity and thermal stability. This indicates that sebacate derivatives can have significant biochemical effects and may possess unique physical and chemical properties .
Applications De Recherche Scientifique
UV-123 : Analyse exhaustive des applications de la recherche scientifique
Revêtements pour le bois et les plastiques : UV-123 sert de stabilisateur de lumière aux amines encombrées (HALS), retardant efficacement la dégradation par les processus d’oxydation thermique et photochimique. Il est particulièrement utile dans les revêtements pour le bois et les plastiques, offrant une stabilité à long terme contre les intempéries et la chaleur .
Revêtements automobiles et industriels : Dans l’industrie automobile, UV-123 est utilisé pour améliorer la durabilité des peintures automobiles, les protégeant des rayons UV et de la dégradation thermique. Il est également appliqué dans les revêtements industriels pour améliorer la durée de vie des machines et des équipements exposés à des conditions environnementales difficiles .
Peintures décoratives : Les peintures décoratives bénéficient des propriétés stabilisantes de UV-123, qui empêchent la décoloration et maintiennent l’attrait esthétique des surfaces peintes au fil du temps. Cette application est cruciale à la fois pour les usages décoratifs intérieurs et extérieurs .
Teintures et vernis pour le bois : Les teintures et vernis pour le bois contenant UV-123 sont plus résistants à la décoloration et à la dégradation causées par l’exposition au soleil. Cela garantit que les meubles et les structures en bois conservent leur apparence prévue pendant de longues périodes .
Polymères : Une large gamme de polymères, notamment les acryliques, les polyuréthanes, les mastics, les adhésifs et les caoutchoucs, sont stabilisés par UV-123. Cela étend leur utilisabilité et leur fonctionnalité dans diverses applications telles que les matériaux de construction, les articles ménagers et les composants électroniques .
Contrôle de la chaleur dans les polymères : UV-123 agit comme un régulateur de chaleur dans les polymères en réagissant avec les antioxydants phénoliques incorporés dans ceux-ci. Cela permet de gérer la stabilité thermique des polymères pendant le traitement et l’utilisation .
Méthodes de synthèse : Les méthodes de synthèse du composé sont également un domaine de recherche intéressant, car l’optimisation du processus de production peut conduire à une fabrication plus efficace et plus rentable de UV-123 pour ses diverses applications
Safety and Hazards
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is classified as Aquatic Chronic 4 according to the Globally Harmonized System (GHS) . Its storage class code is 10 - Combustible liquids . The flash point is 110 °C - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Propriétés
IUPAC Name |
bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIVCXJNIBEGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122586-52-1 | |
| Record name | Tinuvin 123 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122586-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate as a hindered amine light stabilizer (HALS)?
A: Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as TINUVIN®123, acts as a HALS primarily through a cyclic process involving the formation and regeneration of stable nitroxyl radicals. While the exact mechanism is debated, one proposed pathway involves the initial abstraction of a hydrogen atom from the polymer matrix by reactive species generated from polymer degradation. This creates a polymer alkyl radical, which then reacts with the nitroxyl radical of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, forming a stable alkyl-aminoether. This species can further react with peroxy radicals, effectively scavenging them and regenerating the nitroxyl radical to continue the cycle. [, ]
Q2: What structural modification of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate has been observed under high temperatures and what is its significance?
A: Research using desorption electrospray ionization mass spectrometry (DESI-MS) revealed that Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate undergoes a significant structural modification at high curing temperatures (around 260°C) and even under simulated physiological conditions (80°C, full solar spectrum). The modification involves the cleavage of the N-OR bond in one of the piperidine rings, resulting in the conversion of the N-ether piperidine moiety (N-OC8H17) to a secondary piperidine (N-H). This finding suggests an alternative pathway for the generation of the nitroxyl radical, crucial for the antioxidant activity of HALS. This pathway, involving N-OR bond cleavage, had not been previously described for the N-ether subclass of HALS. []
Q3: Can Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate be directly detected in polymer coatings, and what insights can this provide about polymer degradation?
A: Yes, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate can be directly detected in situ from a thermoset polymer coating using Liquid Extraction Surface Analysis (LESA) coupled with mass spectrometry. This technique requires no sample preparation and allows for the detection of not only the HALS but also polymer degradation products like melamine (1,3,5-triazine-2,4,6-triamine). The detection of melamine, in particular, can be linked to the phenomenon known as polymer "blooming", characterized by powder-like deposits on the coating's surface. This direct detection method provides valuable insights into the mechanisms of polymer degradation and highlights the effectiveness of LESA-MS as a powerful tool for polymer analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



